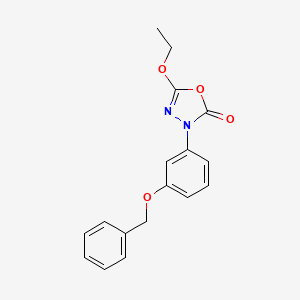![molecular formula C15H18N2 B12911579 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole CAS No. 89992-49-4](/img/structure/B12911579.png)
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is a complex organic compound featuring a pyrrolidine ring fused to a cyclohepta[c]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles is a well-studied route .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Cyclohepta[c]pyrrole Derivatives: These compounds have a similar core structure and are used in similar applications.
Uniqueness
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the combination of the pyrrolidine and cyclohepta[c]pyrrole rings. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
89992-49-4 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,3-dimethyl-6-pyrrolidin-1-ylcyclohepta[c]pyrrole |
InChI |
InChI=1S/C15H18N2/c1-11-14-7-5-13(17-9-3-4-10-17)6-8-15(14)12(2)16-11/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
PMDAKHRTDDHMLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC=C2C(=N1)C)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)












![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)
